2-(Dioctadecylcarbamoyl)benzoic acid

Beschreibung

Distinguishing Molecular Architecture of 2-(Dioctadecylcarbamoyl)benzoic Acid

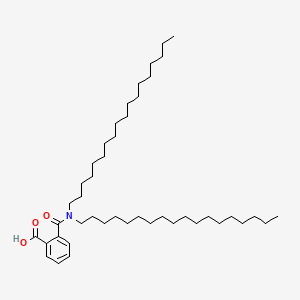

The molecular architecture of this compound is characterized by three key components: a benzoic acid core, a carbamoyl (B1232498) (amide) linker, and two long octadecyl (C18) alkyl chains. The IUPAC name for this compound is 2-[(dioctadecylamino)carbonyl]benzoic acid. chemspider.com This structure results in an amphiphilic molecule with a polar head group (the carboxylic acid) and a large, nonpolar tail formed by the two C18 chains.

The presence of the carboxylic acid group ortho to the bulky dioctadecylcarbamoyl group creates steric hindrance that influences the molecule's conformation and reactivity. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, a property that often leads to the formation of dimeric structures in the solid state and in nonpolar solvents. ucl.ac.uklibretexts.org The two long, saturated octadecyl chains provide significant van der Waals interactions, which are known to promote self-assembly and the formation of ordered supramolecular structures. matrixscientific.com

Below is a data table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C44H79NO3 chemspider.commatrixscientific.com |

| Molecular Weight | 670.13 g/mol matrixscientific.com |

| IUPAC Name | This compound chemspider.com |

| Synonyms | 2-(Distearylcarbamoyl)benzoic acid, Dihydrogenated tallow phthalic acid amide chemspider.com |

| CAS Number | 127733-92-0 chemspider.commatrixscientific.com |

This table contains data sourced from publicly available chemical databases. Experimental values for properties such as melting point and solubility are not widely reported in peer-reviewed literature.

Broader Significance in Contemporary Chemical Science

The unique amphiphilic nature of this compound positions it as a molecule of significant interest in supramolecular chemistry and materials science. The interplay between the hydrogen-bonding carboxylic acid group and the hydrophobic, long alkyl chains suggests a strong propensity for self-assembly into complex, ordered architectures.

In contemporary research, molecules with similar long-chain amide structures are investigated for their ability to act as organogelators, forming thermally reversible gels in organic solvents at low concentrations. The self-assembly is driven by a combination of hydrogen bonding from the amide and carboxylic acid groups and van der Waals packing of the long alkyl chains. Furthermore, long-chain amides have been shown to play a templating role in the synthesis of complex inorganic frameworks, such as zeolitic imidazolate frameworks (ZIFs), where the alkyl chain length can direct the resulting topology. nih.gov

The ability of such large amphiphilic molecules to form stable monolayers at air-water interfaces or self-assembled monolayers on solid substrates is another area of active research. These organized molecular films are crucial for applications in surface modification, nanotechnology, and the development of molecular electronic devices. The benzoic acid headgroup provides a convenient anchor for surface attachment, while the long alkyl chains can create a well-defined, ordered, and often hydrophobic surface. While specific applications of this compound are not extensively documented, its structural motifs are central to the design of new functional materials with tailored properties for advanced applications.

Eigenschaften

IUPAC Name |

2-(dioctadecylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H79NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45(43(46)41-37-33-34-38-42(41)44(47)48)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3,(H,47,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDGDRJLIDZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H79NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072943 | |

| Record name | Benzoic acid, 2-[(dioctadecylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87787-81-3, 127733-92-0 | |

| Record name | 2-[(Dioctadecylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87787-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl phthalic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087787813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[(dioctadecylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-[(dioctadecylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: N,N-di(hydrogenated alkyl C14-C18)phthalamic acid; dihydrogenated alkyl (C14-C18)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 2-(aminocarbonyl)-, N,N-bis(hydrogenated tallow alkyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 2-[(dioctadecylamino)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL PHTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5552GSZ9LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Dioctadecylcarbamoyl Benzoic Acid and Analogues

Historical Evolution of Carbamoyl (B1232498) Benzoic Acid Synthesis

The synthesis of amides from carboxylic acids is one of the most fundamental and frequently employed reactions in organic chemistry. researchgate.net Historically, the direct reaction of a carboxylic acid and an amine to form an amide was known to be inefficient, typically requiring high temperatures to drive off water, which often led to side reactions and decomposition. libretexts.org

The evolution of amide bond formation, and by extension the synthesis of carbamoyl benzoic acids, has been driven by the need for milder and more efficient methods. Early approaches relied on the conversion of the carboxylic acid to a more reactive derivative. libretexts.org The use of acid chlorides and acid anhydrides became commonplace. libretexts.orgorgsyn.org These reagents readily react with amines under much milder conditions than the parent carboxylic acid.

In the context of carbamoyl benzoic acids derived from dicarboxylic acids like phthalic acid, the use of the corresponding cyclic anhydride (B1165640) (phthalic anhydride) proved to be a particularly elegant and atom-economical approach. wikipedia.org This method avoids the need to first synthesize and isolate a more reactive derivative like an acid chloride. Over time, the focus has shifted towards developing catalytic methods for direct amidation, employing reagents like boric acids and various coupling agents to activate the carboxylic acid in situ, though the anhydride route remains highly prevalent for specific structures like the one . acs.org

Table 1: Key Milestones in Amide Synthesis

| Era | Method | Description | Key Advantage |

|---|---|---|---|

| Early Methods | Thermal Condensation | Direct heating of carboxylic acid and amine salt. libretexts.org | Simplicity (no reagents). |

| Classical | Acid Chlorides | Conversion of carboxylic acid to acid chloride, followed by reaction with amine. libretexts.org | High reactivity, good yields. |

| Classical | Acid Anhydrides | Reaction of an acid anhydride with an amine. researchgate.netlibretexts.org | Milder than acid chlorides, readily available for some acids (e.g., phthalic). |

| Modern | Coupling Reagents | Use of reagents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid in situ. youtube.com | Mild conditions, high efficiency. |

| Modern | Boron-Mediated | Use of boronic acids or borate (B1201080) esters as catalysts for direct amidation. acs.org | Avoids stoichiometric activating agents. |

Detailed Synthetic Pathways to 2-(Dioctadecylcarbamoyl)benzoic Acid

The synthesis of this compound is most practically achieved through the reaction of phthalic anhydride with dioctadecylamine (B92211). This pathway and related strategies are explored below.

The reaction of phthalic anhydride with a primary or secondary amine is a well-established method for the synthesis of phthalamic acids (2-carbamoylbenzoic acids). This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride ring.

The general reaction is as follows: C₆H₄(CO)₂O + R₂NH → C₆H₄(CO₂H)CONR₂

In the specific case of this compound, the amine used is dioctadecylamine ((C₁₈H₃₇)₂NH). The reaction proceeds by mixing phthalic anhydride and dioctadecylamine, typically in an inert solvent. The choice of solvent can influence the reaction rate and the purity of the product. asianpubs.org The reaction is often carried out at moderate temperatures. While heating can increase the rate, excessive heat can lead to a secondary dehydration reaction, converting the initial phthalamic acid product into the corresponding N-substituted phthalimide, which is an undesired side product in this context. sphinxsai.com

Table 2: Typical Reaction Conditions for Phthalic Anhydride Aminolysis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Phthalic Anhydride, Dioctadecylamine | Stoichiometric (1:1 molar ratio) is typical. |

| Solvent | Aprotic solvents (e.g., Toluene, THF, Acetic Acid sphinxsai.com) | Solubilizes reactants and facilitates reaction. Avoids participation in the reaction. |

| Temperature | Room temperature to moderate heating (e.g., 40-80 °C) | Balances reaction rate against the formation of the imide byproduct. |

| Reaction Time | Several hours | Varies depending on temperature and reactant concentration. sphinxsai.com |

| Work-up | Filtration, washing with a non-polar solvent | The product often precipitates from the reaction mixture and can be isolated by filtration. |

While the phthalic anhydride route is the most direct, other general amide bond formation strategies can be applied. These typically involve starting with phthalic acid itself and activating one of the carboxylic acid groups to react with dioctadecylamine.

Via Acid Chloride: Phthalic acid can be converted to phthaloyl chloride, but this is a difunctional reagent. A more controlled approach would involve using a monoprotected phthalic acid derivative, such as monomethyl phthalate. This monoester could then be converted to its acid chloride (monomethyl phthaloyl chloride) using a reagent like thionyl chloride (SOCl₂). This activated intermediate would then readily react with dioctadecylamine to form the methyl ester of the target compound, followed by a final hydrolysis step to yield this compound. This multi-step process is significantly less efficient than the direct anhydride method.

Using Coupling Reagents: Modern organic synthesis employs a variety of coupling reagents that facilitate amide bond formation directly from carboxylic acids and amines under mild conditions. youtube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) could be used. nih.gov In this approach, phthalic acid would be mixed with one equivalent of dioctadecylamine in the presence of the coupling agent. The challenge with this method is achieving mono-acylation, as the symmetrical phthalic acid has two identical carboxylic acid groups, leading to a potential mixture of mono- and di-acylated products.

Reaction Mechanism Elucidation and Kinetic Studies

The predominant mechanism for the synthesis of this compound from phthalic anhydride is a nucleophilic acyl substitution. The reaction proceeds through the following steps:

Nucleophilic Attack: The nitrogen atom of dioctadecylamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the phthalic anhydride molecule.

Tetrahedral Intermediate Formation: This attack breaks the carbon-oxygen pi bond of the carbonyl group, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Ring Opening: The tetrahedral intermediate collapses. The cyclic ester bond is cleaved, which is more favorable than the expulsion of the amine. This step is driven by the restoration of a carbonyl group and results in the opening of the anhydride ring.

Proton Transfer: A proton is transferred from the now-positively charged nitrogen atom to the newly formed carboxylate anion, yielding the final neutral products: this compound.

Nucleophilicity of the Amine: More nucleophilic amines react faster. However, dioctadecylamine possesses significant steric bulk from its two long alkyl chains, which can hinder its approach to the carbonyl carbon and thus slow the reaction rate compared to smaller secondary amines.

Solvent: The solvent can play a crucial role. Polar aprotic solvents can stabilize the charged transition state, potentially accelerating the reaction. The use of aqueous solvents can lead to a competing hydrolysis reaction where phthalic anhydride is converted to phthalic acid. asianpubs.org

Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate. researchgate.net However, for this specific synthesis, temperature must be carefully controlled to prevent the subsequent dehydration to the phthalimide.

Process Optimization and Scalability Considerations for Research and Industrial Relevance

For both research and potential industrial applications, optimizing the synthesis of this compound is crucial. The phthalic anhydride route is highly advantageous for scale-up due to its simplicity and high atom economy.

Key Optimization Parameters:

Reactant Purity: Using high-purity phthalic anhydride and dioctadecylamine is essential to avoid side reactions and ensure a high-purity product, minimizing the need for extensive purification.

Solvent Selection: An ideal solvent should fully dissolve the reactants at the reaction temperature but ideally allow the product to precipitate upon completion or cooling, simplifying isolation. It should also be easily recoverable and have a low environmental impact. Acetic acid is often used as it facilitates the reaction and is a good solvent for the reactants. sphinxsai.com

Temperature Control: Precise control of the reaction temperature is the most critical parameter to maximize the yield of the desired phthalamic acid and prevent the formation of the N-dioctadecylphthalimide byproduct. A temperature profile that initially allows for a reasonable reaction rate without inducing dehydration is optimal.

Purification: The product's low solubility in many common solvents, especially when cooled, often allows for a simple filtration and washing procedure. Recrystallization from a suitable solvent can be employed if higher purity is required.

Atom Economy: The reaction of phthalic anhydride with dioctadecylamine is an addition reaction, resulting in 100% theoretical atom economy, as all atoms from the reactants are incorporated into the final product. This is a significant advantage for large-scale and green chemistry considerations.

For industrial relevance, a batch or continuous flow process could be designed. A continuous flow reactor could offer superior heat management, precise control over reaction time, and potentially higher throughput and safety compared to a large-scale batch process.

Supramolecular Chemistry and Engineered Self Assembly of 2 Dioctadecylcarbamoyl Benzoic Acid

Fundamental Principles Governing Amphiphilic Self-Organization

The self-assembly of 2-(dioctadecylcarbamoyl)benzoic acid is primarily governed by its amphiphilic nature. The molecule consists of a polar, hydrophilic head—the benzoic acid group—and a nonpolar, hydrophobic tail comprising two long C18 alkyl chains. This dual character dictates its behavior in various media, as the molecule seeks to arrange itself to minimize unfavorable interactions between its hydrophobic sections and a polar solvent, or vice versa.

The key non-covalent interactions expected to direct the self-assembly of this molecule are:

Hydrophobic Interactions: In aqueous environments, the paramount driving force for self-assembly is the hydrophobic effect. The two octadecyl chains will aggregate to minimize their contact with water molecules, leading to the formation of a hydrophobic core.

Hydrogen Bonding: The carboxylic acid and amide functionalities are capable of forming strong hydrogen bonds. In non-polar solvents, this interaction is expected to be a dominant factor, leading to the formation of defined aggregates like dimers or larger polymeric chains. In aqueous media, these groups can also hydrogen bond with water, influencing the structure and stability of the hydrophilic interface.

Van der Waals Forces: The long, saturated dioctadecyl chains will interact through van der Waals forces. These cumulative attractive forces are significant and will contribute to the stability of the aggregated hydrophobic domains.

π-π Stacking: The aromatic benzoic acid ring may participate in π-π stacking interactions, further stabilizing the assembled structures, particularly in environments that favor the close packing of the headgroups.

The balance of these forces, influenced by external conditions such as solvent polarity, temperature, pH, and concentration, will determine the final morphology of the supramolecular assemblies.

Investigation of Self-Assembly Processes in Varied Environments

The behavior of this compound is expected to differ significantly in non-aqueous and aqueous systems due to the different dominant intermolecular forces at play.

In non-polar organic solvents, the hydrophobic dioctadecyl tails will be well-solvated, and the primary driving force for aggregation will be the hydrogen bonding between the polar headgroups. It is anticipated that the carboxylic acid and amide groups will form strong intermolecular hydrogen bonds, leading to the formation of extended networks. This behavior is characteristic of low-molecular-weight organogelators.

Many long-chain N-alkyl amides and benzoic acid derivatives have been shown to form stable organogels in various organic solvents. nih.govresearchgate.net The self-assembly process typically involves the formation of fibrous networks that entrap the solvent, resulting in a gel. The critical gelation concentration (cgc) and the thermal stability of these gels are influenced by the length of the alkyl chains and the nature of the hydrogen-bonding groups. For instance, studies on p-alkoxybenzamides have shown that a combination of hydrogen bonding, π-π stacking, and van der Waals interactions leads to the formation of three-dimensional networks. researchgate.net

Table 1: Gelation Properties of an Analogous Amphiphilic Benzoic Acid Derivative in Organic Solvents

| Solvent | Minimum Gelation Concentration (wt%) | Gel-to-Sol Transition Temperature (°C) |

| Toluene | 0.5 | 75 |

| Cyclohexane | 0.8 | 68 |

| Carbon Tetrachloride | 1.0 | 62 |

| Ethyl Acetate | > 2.0 (Insoluble) | - |

Note: The data presented is representative of a structurally similar long-chain alkylamido isophthalic acid and is intended for illustrative purposes to indicate the expected behavior of this compound.

In aqueous solutions, the hydrophobic effect will dominate the self-assembly of this compound. The two long octadecyl chains will aggregate to form a nonpolar core, shielded from the surrounding water molecules, while the hydrophilic benzoic acid headgroups will form the outer surface, interacting with the aqueous phase. The pH of the solution will be a critical factor, as the deprotonation of the carboxylic acid group to form a carboxylate will introduce electrostatic repulsion between the headgroups, influencing the packing and morphology of the aggregates.

Amphiphilic molecules with similar architectures, such as fatty acids and their derivatives, are well-known to form a variety of ordered structures in water, including micelles and vesicles. mdpi.com The specific structure formed depends on the balance between the size of the hydrophobic tail and the hydrophilic headgroup, which can be described by the critical packing parameter.

Characterization of Supramolecular Architectures

Based on the molecular structure of this compound, several types of supramolecular architectures can be anticipated.

In aqueous media, above a certain concentration known as the critical micelle concentration (CMC), it is expected that this compound will form micelles. These would likely be spherical or cylindrical aggregates with a core of hydrophobic dioctadecyl chains and a shell of hydrophilic benzoic acid headgroups.

Given the presence of two long alkyl chains, the molecule has a relatively large hydrophobic volume compared to its headgroup. This molecular geometry often favors the formation of bilayers, which can curve and close to form vesicles. Vesicles are hollow spheres with an aqueous core, enclosed by a bilayer membrane. These structures are of particular interest for applications such as encapsulation and delivery. The formation of micelles versus vesicles will be highly dependent on factors like pH, ionic strength, and temperature.

Table 2: Typical Properties of Micelles and Vesicles Formed by Amphiphilic Molecules in Aqueous Solution

| Property | Micelles | Vesicles |

| Typical Morphology | Spherical, Ellipsoidal, Cylindrical | Spherical Bilayer |

| Hydrodynamic Radius (nm) | 2 - 10 | 50 - 500 |

| Aggregation Number | 20 - 100 | > 1000 |

| Core | Hydrophobic | Aqueous |

Note: This table provides general characteristics of micelles and vesicles and does not represent specific experimental data for this compound.

Under specific conditions, more complex nanostructures can be expected. In organic solvents, the strong directional hydrogen bonding is likely to promote the growth of one-dimensional structures, leading to the formation of nanofibers or nanorods. nih.gov These fibrous structures can then entangle to form the three-dimensional network of an organogel.

In aqueous systems, at high concentrations or under specific pH conditions that modulate the headgroup repulsion, lamellar phases could form. Lamellae are stacked bilayer sheets, representing a liquid crystalline state. The interplay between the hydrophobic interactions of the long alkyl chains and the interactions of the polar headgroups will be crucial in determining the stability and dimensions of these nanostructures. The formation of such ordered, high-aspect-ratio structures is a hallmark of the self-assembly of many amphiphilic molecules.

Hierarchical Assembly and Multiscale Ordering

No published data exists detailing the hierarchical assembly pathways or the resulting multiscale ordered structures of this compound.

Modulating Self-Assembly through External Stimuli

There is no available research on the response of this compound assemblies to external stimuli.

pH-Responsive Self-Assembly

No studies were found that investigate the effect of pH on the self-assembly of this compound.

Temperature-Driven Self-Assembly

There is no information on how temperature influences the self-assembly process or the thermal stability of any resulting supramolecular structures.

Solvent-Induced Morphological Transitions

No data is available on how different solvents or solvent mixtures affect the morphology of self-assembled structures of this compound.

Co-Assembly Strategies with Other Molecular Species

No research could be located that describes the co-assembly of this compound with any other molecular species.

Due to the absence of specific research findings for this compound in these areas, it is not possible to provide a detailed and accurate article as requested.

Applications in Advanced Materials Science and Engineering

Functional Role as a Polymeric Additive and Modifier

The incorporation of amphiphilic molecules like 2-(dioctadecylcarbamoyl)benzoic acid into polymer matrices can profoundly influence their morphology, phase behavior, and interfacial properties. The two long octadecyl chains can act as internal plasticizers or lubricants, while the polar benzoic acid group can interact with polar polymer backbones or fillers.

In polymer blends, the phase behavior is dictated by the thermodynamics of mixing. The addition of a molecule like this compound can alter the miscibility of polymer components. The long alkyl chains are likely to be miscible with non-polar polymers, while the benzoic acid moiety can form hydrogen bonds with polar polymers. This dual nature can lead to compatibilization effects in otherwise immiscible blends, resulting in finer and more stable morphologies. For instance, in a blend of a non-polar and a polar polymer, the dioctadecyl tails would preferentially reside in the non-polar phase, while the benzoic acid head would be situated at the interface or within the polar phase, reducing the interfacial energy and promoting a more homogeneous dispersion.

Similarly, in polymer blends, this compound can be used to modify the interface between the two polymer phases, reducing interfacial tension and improving the compatibility of the blend components. This can lead to materials with enhanced toughness and impact strength.

Design and Application in Surfactant and Emulsification Systems

The distinct hydrophilic and lipophilic domains within the this compound molecule make it a candidate for use as a surfactant or emulsifier in various industrial formulations.

Surfactants lower the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid. This compound, with its polar benzoic acid "head" and non-polar dioctadecyl "tails," is expected to exhibit significant surface activity. At an oil-water interface, the molecules would orient themselves with the hydrophobic tails in the oil phase and the hydrophilic head in the water phase. This arrangement disrupts the cohesive energy at the interface, leading to a reduction in interfacial tension. The effectiveness of interfacial tension reduction is generally dependent on the packing density of the surfactant molecules at the interface. The presence of two long alkyl chains could lead to a more densely packed interfacial layer, potentially resulting in a significant lowering of interfacial tension.

The ability of surfactants to reduce interfacial tension is a key factor in many applications, such as in the formulation of detergents, cosmetics, and in enhanced oil recovery processes.

Emulsions are mixtures of two or more immiscible liquids, where one liquid is dispersed in the other in the form of droplets. Emulsions are inherently unstable and tend to separate over time. Emulsifiers are substances that stabilize emulsions. This compound can function as an emulsifier by forming a protective film around the dispersed droplets, preventing them from coalescing. The long, bulky dioctadecyl chains would provide a steric barrier, physically hindering the droplets from coming into close contact.

The stability of emulsions is critical in a wide range of industrial products, including foods, pharmaceuticals, paints, and agricultural formulations. The choice of emulsifier depends on the specific system and desired properties. The non-ionic nature of the amide linkage combined with the anionic character of the carboxylic acid suggests that this compound could be effective over a range of pH conditions.

Contributions to Rheological Modification and Viscosity Control in Complex Fluids

The ability of certain molecules to alter the flow behavior (rheology) of fluids is of immense importance in many industrial processes and products. The long alkyl chains and the potential for intermolecular interactions through the benzoic acid group suggest that this compound could act as a rheological modifier.

In solution, at concentrations above a certain threshold (the critical micelle concentration), surfactant molecules can self-assemble into aggregates called micelles. The formation of these micelles, and potentially more complex structures like worm-like micelles or liquid crystalline phases, can significantly increase the viscosity of the solution. The long, entangled dioctadecyl chains of this compound would be expected to promote the formation of such viscous structures.

The viscosity of a fluid is a measure of its resistance to flow. In many applications, it is desirable to control the viscosity of a product. For example, in paints and coatings, a high viscosity at rest is needed to prevent sagging, but a lower viscosity under shear (e.g., during brushing or spraying) is required for easy application. Substances that impart such shear-thinning behavior are known as rheology modifiers. The self-assembling nature of amphiphilic molecules like this compound can lead to the formation of networks that are disrupted by shear, resulting in the desired shear-thinning properties.

The table below summarizes the potential effects of this compound based on the behavior of analogous compounds.

| Application Area | Function | Anticipated Effect | Structural Basis |

| Polymer Science | Polymeric Additive | Improved miscibility of polymer blends, modification of crystalline structure. | Amphiphilic nature with polar head and long non-polar tails. |

| Interfacial Modifier | Enhanced adhesion between fillers and polymer matrix in composites. | Polar group interacts with filler, non-polar tails with polymer. | |

| Surfactant Systems | Surfactant | Reduction of surface and interfacial tension. | Orientation at interfaces with hydrophilic head and hydrophobic tails. |

| Emulsifier | Stabilization of oil-in-water or water-in-oil emulsions. | Formation of a protective steric barrier around dispersed droplets. | |

| Rheology | Rheological Modifier | Increase in viscosity of solutions, shear-thinning behavior. | Self-assembly into micelles and other ordered structures. |

Potential in Advanced Formulations for Keratin-Based Fibers

The application of this compound in treatments for keratin-based fibers, such as human hair, represents a promising area of development. Its potential stems from its amphiphilic nature, combining a polar, potentially reactive head group with substantial non-polar alkyl chains.

In advanced hair care formulations, this compound could function as a high-performance conditioning and protective agent. The two long octadecyl chains are highly lipophilic and can form a hydrophobic film on the surface of the hair shaft. This theoretical mechanism is outlined in the table below.

Table 1: Theoretical Mechanism of Action on Keratin Fibers

| Molecular Feature | Proposed Function on Keratin Fiber | Potential Benefit |

| Dioctadecyl Chains | Adsorption onto the cuticle surface; formation of a thin, non-polar film. | Lubricity, reduced combing forces, moisture retention, enhanced shine. |

| Carbamoyl (B1232498) Group | Potential for hydrogen bonding with keratin's amino acid residues. | Improved substantivity and durability of the conditioning effect. |

| Benzoic Acid Group | Anchoring to the fiber surface via ionic interactions or hydrogen bonding. | Enhanced binding to the hair fiber, potentially aiding in cuticle smoothing. |

The presence of this molecule in compositions for treating keratin-based fibers has been noted in patent literature. google.com While detailed performance data is not extensively published, the structural similarity to other known conditioning agents suggests it could improve the sensory and physical properties of hair, such as softness and smoothness. The bulky nature of the dioctadecyl groups could provide a substantive and durable lubricating layer, reducing friction between fibers and preventing mechanical damage.

Exploration as a Component in Ion-Selective Membrane Technologies

In the field of chemical sensors, ion-selective membranes are crucial for the construction of electrodes that can measure the concentration of specific ions. The performance of these membranes often relies on the incorporation of specific ionophores or additives that are highly soluble in the membrane's polymer matrix but insoluble in water.

Given its pronounced lipophilicity conferred by the two C18 tails, this compound is an excellent candidate for incorporation into such membranes, typically made of polyvinyl chloride (PVC). Its key structural components would serve distinct roles within the membrane phase.

Table 2: Potential Roles in an Ion-Selective Membrane

| Component | Function | Mechanism |

| Dioctadecyl Tail | Lipophilic Anchor | Ensures the molecule remains stably embedded within the hydrophobic PVC membrane, preventing it from leaching into the aqueous sample. |

| Benzoic Acid Head | Ion-Exchanger / Ligand | The carboxylic acid group can be deprotonated to form a carboxylate anion. This negatively charged site can selectively interact with and transport specific cations across the membrane interface, functioning as a cation-exchanger. |

The ortho-position of the bulky carbamoyl group relative to the carboxylic acid may influence the stereochemistry of the molecule's interaction with target ions, potentially enhancing selectivity for certain cations over others. While specific research on this molecule for this purpose is not prominent, related compounds like o-benzoyl benzoic acid have been successfully used as electroactive materials in sensors for detecting metal ions such as Cr(III). nih.gov This suggests that the fundamental benzoyl benzoic acid structure is a viable platform for designing ion-selective components. The development of membranes incorporating this compound could lead to robust sensors for environmental or biomedical monitoring.

Development of Novel Sorbents for Separation Science (e.g., Solid Phase Extraction)

Solid Phase Extraction (SPE) is a widely used technique for sample preparation, relying on a solid sorbent to isolate analytes from a complex matrix. The development of novel sorbents with unique selectivities is an ongoing area of research.

This compound could be utilized to create a novel mixed-mode SPE sorbent. Such a sorbent would be synthesized by immobilizing the molecule onto a solid support, such as silica (B1680970) gel or a polymer resin. The resulting material would exhibit a unique combination of analyte retention mechanisms.

Table 3: Proposed Mixed-Mode Interactions in Solid Phase Extraction

| Interaction Mode | Responsible Functional Group | Target Analytes | Elution Strategy |

| Reversed-Phase | Dioctadecyl Chains | Non-polar, hydrophobic compounds (e.g., lipids, PAHs). | Elution with a non-polar organic solvent (e.g., hexane, acetonitrile). |

| Anion-Exchange | Benzoic Acid (as carboxylate) | Basic, positively charged compounds (e.g., amines, cations). | Elution by decreasing the pH to neutralize the carboxylate group. |

| Hydrogen Bonding | Carbamoyl and Carboxylic Acid | Polar compounds capable of hydrogen bond donation or acceptance. | Elution with a polar, hydrogen-bonding solvent (e.g., methanol). |

This multi-modal interaction capability would allow for the selective extraction of a wide range of compounds from a single sample. For example, a basic drug and its non-polar metabolite could potentially be retained on the sorbent simultaneously. The pH of the sample and elution solvents could be precisely controlled to modulate the retention and release of acidic, basic, and neutral analytes. This approach offers a sophisticated method for sample cleanup and fractionation, superior to traditional single-mode sorbents. The principles of using functionalized surfaces for SPE are well-established, with materials like C18-silica being common for reversed-phase separations and ion-exchangers used for charged analytes. nih.govsigmaaldrich.com A sorbent based on this compound would integrate these capabilities into a single material.

Computational and Theoretical Studies on 2 Dioctadecylcarbamoyl Benzoic Acid Systems

Molecular Dynamics Simulations of Self-Assembly Processes

While quantum mechanics provides insights into a single molecule, molecular dynamics (MD) simulations are essential for studying the collective behavior of many molecules and their spontaneous organization into larger structures. riverpublishers.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the observation of dynamic processes like aggregation. manchester.ac.uknih.gov

MD simulations can be initiated by placing numerous 2-(dioctadecylcarbamoyl)benzoic acid molecules randomly in a simulation box with an explicit solvent (e.g., water or an organic solvent). Over the course of the simulation, which can span from nanoseconds to microseconds, the spontaneous aggregation of the molecules can be observed. rsc.org

The initial stages of aggregation are typically driven by the hydrophobic effect, where the long alkyl chains are driven together to minimize their unfavorable contact with water. nih.gov This leads to the formation of small, disordered clusters. These initial aggregates then reorganize into more ordered structures, such as micelles or bilayers, depending on the concentration and solvent conditions. Analysis of the simulation trajectories provides information on the kinetics of aggregation, including the rate of cluster formation and the evolution of aggregate size and shape over time. mdpi.com

The stability of the self-assembled structures is governed by a balance of several non-covalent interactions. northwestern.edu MD simulations allow for a detailed analysis of these forces.

Hydrophobic Interactions: The primary driving force for assembly in aqueous environments is the association of the dioctadecyl chains. The extent of this interaction can be quantified by calculating the solvent-accessible surface area (SASA) of the hydrophobic tails; a decrease in SASA over time indicates successful aggregation. nih.gov

Hydrogen Bonding: The carboxylic acid groups of the benzoic acid headgroups are capable of forming strong intermolecular hydrogen bonds. In non-polar solvents, this often leads to the formation of characteristic head-to-head dimers. In aqueous solution, these groups can form hydrogen bonds with water or with each other, influencing the packing at the aggregate surface. nih.gov

Van der Waals Interactions: These forces are significant between the closely packed alkyl chains within the core of the aggregate and also contribute to the stacking of the aromatic rings (π-π stacking), further stabilizing the assembly. nih.gov

By analyzing the distances and angles between specific atoms throughout the simulation, a quantitative network of these interactions can be constructed, revealing the precise molecular packing within the aggregates. rsc.org

Thermodynamic Modeling of Self-Assembly Transitions and Stability

Thermodynamic models provide a macroscopic framework for understanding the stability of self-assembled states and the conditions under which they form. researchgate.net These models connect the molecular-level interactions to observable properties like the critical micelle concentration (CMC). scielo.br

The self-assembly process is governed by the change in Gibbs free energy (ΔG), which has both enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS). wikipedia.org

Enthalpy (ΔH): The enthalpic contribution arises from the formation of favorable intermolecular interactions, such as hydrogen bonds and van der Waals forces, within the aggregate. rsc.org This term is generally negative (favorable).

Entropy (ΔS): The entropic contribution is complex. There is a decrease in conformational entropy as the flexible molecules become ordered within an assembly. However, in aqueous solution, the release of structured water molecules from around the hydrophobic chains leads to a large, positive (favorable) entropy change, often referred to as the hydrophobic effect. wikipedia.orgrsc.org

For many amphiphiles in water, the self-assembly process is entropically driven. rsc.org Thermodynamic models, such as the dressed micelle model, break down the total free energy of micellization into contributions from hydrophobic tail transfer, headgroup interactions, and interfacial tension. wikipedia.org By calculating these terms, it is possible to predict the CMC, the average number of molecules per aggregate (aggregation number), and the transitions between different aggregate shapes (e.g., spherical to cylindrical micelles). scielo.br

Table 3: Hypothetical Thermodynamic Parameters for the Micellization of this compound in Aqueous Solution at 298 K.

| Thermodynamic Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| ΔG°mic | -35 | kJ/mol | Negative value indicates a spontaneous self-assembly process. |

| ΔH°mic | -5 | kJ/mol | Small negative value suggesting favorable enthalpic contributions from intermolecular interactions. |

| -TΔS°mic | -30 | kJ/mol | Large negative value indicating that the process is predominantly driven by a positive entropy change (hydrophobic effect). |

| Critical Micelle Concentration (CMC) | 1 x 10-5 | mol/L | The concentration above which micelles spontaneously form. |

(Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar long-chain amphiphiles.)

Prediction of Supramolecular Geometries and Energetic Landscapes

There is no available research data detailing the prediction of supramolecular geometries or the energetic landscapes for this compound. Computational studies, which would typically involve molecular dynamics simulations or quantum mechanics calculations to explore intermolecular interactions, preferred packing arrangements, and the thermodynamics of self-assembly, have not been published for this specific compound.

In Silico Screening of Structural Analogues for Targeted Properties

No studies have been identified that perform in silico screening of structural analogues of this compound. Such research would involve the computational design and evaluation of modified structures to predict their properties, such as altered solubility, thermal stability, or binding affinities. The absence of such studies indicates that this specific molecule has not been a focus of computational drug design or materials science research in the public domain.

Structure Property Relationships and Functional Design

Elucidating the Influence of Octadecyl Chain Length and Branching on Self-Assembly and Performance

The two C18 octadecyl chains are dominant features of the molecule, and their characteristics are critical in defining its self-assembly. The length of the alkyl chains in amphiphilic molecules significantly influences the packing and resulting morphology of the aggregates. Generally, longer alkyl chains lead to stronger van der Waals interactions, which can lower the critical aggregation concentration (CAC) and favor the formation of more ordered, larger structures like vesicles or tubules over smaller spherical micelles. mdpi.comresearchgate.net

In the case of 2-(Dioctadecylcarbamoyl)benzoic acid, the substantial volume occupied by the two C18 chains creates a large hydrophobic domain. This structure favors a smaller effective headgroup area, promoting the formation of structures with lower curvature. While specific experimental data for this exact compound is limited, trends from similar dialkyl amphiphiles suggest that shortening or lengthening the chains would predictably alter the resulting morphologies. researchgate.netrsc.org For instance, replacing the octadecyl (C18) chains with shorter dodecyl (C12) chains would likely increase the CAC and favor micellar structures, whereas longer docosyl (C22) chains could lead to more stable lamellar or vesicular assemblies.

Branching within the alkyl chains would have a pronounced effect by disrupting the ordered packing. Introducing branched isomers of octadecyl chains would increase the steric hindrance between adjacent molecules, preventing the dense, ordered arrangement necessary for forming well-defined lamellar sheets or fibers. rsc.org This disruption typically leads to the formation of less-ordered aggregates or may even inhibit self-assembly altogether.

Table 1: Predicted Influence of Alkyl Chain Modification on Self-Assembly of 2-(Dialkylcarbamoyl)benzoic Acid Analogues

| Alkyl Chain | Chain Length | Branching | Predicted Critical Aggregation Conc. (CAC) | Dominant Supramolecular Morphology |

| Dioctadecyl | C18 | None | Low | Vesicles, Nanofibers, Lamellae |

| Ditetradecyl | C14 | None | Medium | Micelles, Short Rods |

| Didocosyl | C22 | None | Very Low | Stable Vesicles, Bilayers |

| Di-(2-hexyldecyl) | C16 | Branched | High | Disordered Aggregates / Micelles |

Investigating Substituent Effects on the Carbamoyl (B1232498) Benzoic Acid Moiety and Supramolecular Organization

The carbamoyl benzoic acid headgroup provides the key directional interactions, such as hydrogen bonding and aromatic stacking, that guide the supramolecular organization. The carboxylic acid group can form strong hydrogen-bonded dimers, a common motif in the self-assembly of benzoic acid derivatives. researchgate.netnih.gov The amide linkage also participates in hydrogen bonding.

Modifying the benzoic acid ring with different substituents can profoundly alter these interactions. Electron-withdrawing groups (e.g., -NO₂, -CF₃) would increase the acidity of the carboxylic proton, potentially strengthening the hydrogen bonds and influencing the pH-responsiveness of the self-assembled structures. researchgate.netpsu.edu Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would decrease acidity but could enhance π-π stacking interactions by increasing the electron density of the aromatic ring. mdpi.com The position of the substituent (ortho, meta, or para) is also critical, as it dictates the steric environment around the carboxylic acid and its ability to form established hydrogen bonding patterns. researchgate.net

Table 2: Predicted Substituent Effects on the Properties of this compound Analogues

| Substituent at para-position | Electronic Effect | Predicted pKa | Predicted H-Bonding Strength | Predicted π-π Stacking |

| -H (None) | Neutral | ~4.2 | Baseline | Baseline |

| -NO₂ | Withdrawing | Lower (<3.5) | Stronger | Weaker |

| -OCH₃ | Donating | Higher (>4.5) | Weaker | Stronger |

| -Br | Withdrawing | Lower (~3.8) | Stronger | Modified by halogen bonding |

Correlation between Molecular Flexibility and Self-Assembled Morphologies

Studies on similar amphiphilic systems have shown that molecular flexibility is a key parameter in determining the final morphology of self-assembled structures. rsc.orgrsc.org A rigid molecule might be predisposed to form planar, ribbon-like structures to maximize packing and π-π interactions. In contrast, a more flexible molecule like this compound can more readily adopt the curvature required to form vesicles or tubules. The introduction of rigid elements, such as double bonds or aromatic rings within the alkyl chains, would decrease this flexibility and likely lead to a shift towards more planar or crystalline assemblies. Conversely, increasing flexibility, for instance by inserting an ether linkage into the alkyl chains, could favor the formation of more highly curved or disordered micellar structures. rsc.org

Designing Analogues with Tailored Self-Assembly Behavior and Material Attributes

The principles derived from structure-property relationships allow for the rational design of analogues with specific, targeted functionalities.

For pH-Responsive Systems: Introducing basic functional groups (e.g., an amino group) onto the benzoic acid ring would create a zwitterionic headgroup at neutral pH. This would drastically alter the self-assembly behavior compared to the anionic nature of the parent compound at high pH, allowing for pH-triggered disassembly or morphological transitions.

For Enhanced Thermal Stability: Replacing the flexible octadecyl chains with partially fluorinated chains of a similar length could enhance thermal stability and create solvophobic interactions stronger than standard hydrophobic effects. This would likely result in more stable, well-defined aggregates.

For Photo-Responsive Materials: Incorporating a photo-isomerizable group, such as an azobenzene (B91143) unit, into the molecular structure, either within the alkyl chains or attached to the aromatic ring, could enable light-induced control over the self-assembly process. The change in molecular shape upon photo-isomerization (e.g., trans-to-cis) would disrupt the molecular packing, leading to a reversible assembly/disassembly process.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Material Functionality

QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. For a molecule like this compound, QSPR models could be developed to predict key self-assembly parameters.

Developing a QSPR model for this class of compounds would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for a series of designed analogues. These descriptors would quantify various aspects of the molecular structure, such as molecular weight, hydrophobicity (logP), van der Waals volume, dipole moment, and counts of specific functional groups.

Data Collection: Synthesizing these analogues and experimentally measuring the property of interest, such as the critical aggregation concentration (CAC), the size of the resulting nanoparticles, or the encapsulation efficiency for a model drug.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a mathematical equation linking the calculated descriptors to the experimental property.

For example, a QSPR model for predicting the CAC might take the form:

log(1/CAC) = c₀ + c₁(logP) + c₂(Molecular Volume) + c₃*(Number of Rotatable Bonds)

Advanced Analytical Characterization in Materials and Supramolecular Research

Spectroscopic Analysis for Molecular Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-(Dioctadecylcarbamoyl)benzoic acid by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the long dioctadecyl chains, and the amide and carboxylic acid protons. The aromatic protons would typically appear in the downfield region (around 7.2-8.2 ppm). The methylene (B1212753) protons of the octadecyl chains would produce a large, complex signal in the aliphatic region (around 1.2-1.6 ppm), with the methylene groups adjacent to the nitrogen atom appearing at a slightly downfield-shifted position. The terminal methyl protons of the alkyl chains would be expected to produce a triplet signal at approximately 0.8-0.9 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift, potentially above 10 ppm, and its position can be sensitive to solvent and concentration. openstax.orgdocbrown.info

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The carbonyl carbons of the carboxylic acid and amide functional groups are expected to resonate at the downfield end of the spectrum (around 165-185 ppm). openstax.org The aromatic carbons would show signals in the 120-140 ppm region. The numerous methylene carbons of the dioctadecyl chains would give rise to a series of signals in the aliphatic region (around 20-40 ppm), while the terminal methyl carbons would appear at the most upfield position (around 14 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Aromatic (C₆H₄) | 7.2 - 8.2 | Multiplet |

| Methylene (-N-CH₂-) | ~3.5 | Multiplet |

| Methylene (-CH₂-)n | 1.2 - 1.6 | Multiplet |

| Methyl (-CH₃) | 0.8 - 0.9 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 165 - 185 |

| Carbonyl (-CONH-) | 165 - 180 |

| Aromatic (C₆H₄) | 120 - 140 |

| Methylene (-N-CH₂-) | ~40-50 |

| Methylene (-CH₂-)n | 20 - 40 |

| Methyl (-CH₃) | ~14 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum is expected to exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. openstax.orgspectroscopyonline.com A strong carbonyl (C=O) stretching vibration for the carboxylic acid would be observed around 1700-1760 cm⁻¹, while the amide carbonyl (C=O) stretch would appear at a lower frequency, typically in the range of 1630-1680 cm⁻¹. openstax.orgspectroscopyonline.com The N-H bending vibration of the amide may be observed around 1550 cm⁻¹. The C-H stretching vibrations of the long alkyl chains would be prominent in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching can be seen around 3030-3080 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic ring is expected to be a strong feature. The C-C stretching vibrations of the long alkyl chains would also be observable. In some cases, the C=O stretching vibrations can also be identified in the Raman spectrum. nih.govias.ac.in

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Alkyl Chains | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C-H Stretch | 3030 - 3080 |

| Carboxylic Acid | C=O Stretch | 1700 - 1760 |

| Amide | C=O Stretch | 1630 - 1680 |

| Amide | N-H Bend | ~1550 |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which helps in confirming its identity. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 670.13 g/mol . matrixscientific.comchemspider.com

The fragmentation pattern would likely involve the loss of the dioctadecyl chains. Common fragmentation pathways could include cleavage of the C-N bond, leading to the formation of a dioctadecylamine (B92211) fragment and a benzoyl isocyanate fragment. Another possibility is the loss of one or both octadecyl chains. Fragmentation of the benzoic acid moiety could also occur, with characteristic losses of H₂O, CO, and CO₂. docbrown.info

Microscopic Techniques for Morphological and Nanostructure Analysis

Microscopic techniques are essential for visualizing the morphology and nanostructure of materials formed by this compound, such as thin films, aggregates, or self-assembled monolayers.

Transmission Electron Microscopy (TEM) can be utilized to obtain high-resolution images of the nanostructures formed by this compound. For instance, if the molecule forms aggregates or micelles in solution, TEM can reveal their size, shape, and internal structure. In the solid state, TEM of thin films or cross-sections could provide insights into the molecular packing and the arrangement of the supramolecular structures. psu.edu It is important to note that the electron beam in a TEM can potentially damage soft organic materials, and care must be taken during sample preparation and imaging to minimize such artifacts. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography and morphology of materials at the micro- and nanoscale. While specific SEM studies on this compound are not prevalent in the public literature, the technique's application can be inferred from studies on structurally related long-chain amides and organogelators.

Molecules with similar long alkyl chains, such as fatty acid amides and other low-molecular-mass organogelators (LMOGs), are known to self-assemble in organic solvents to form three-dimensional networks that immobilize the solvent, creating an organogel. researchgate.netrsc.org SEM analysis of the dried gel (xerogel) typically reveals an intricate network of self-assembled fibrillar structures. These fibers can range from nanometers to micrometers in diameter and can be entangled to form a porous network. For related compounds, researchers have observed diverse morphologies, including ribbons, tubes, and helical fibers, depending on the solvent and the specific molecular structure of the gelator. researchgate.net It is hypothesized that this compound would form similar fibrillar networks driven by a combination of hydrogen bonding between the carboxylic acid and amide groups, and van der Waals interactions between the long C18 alkyl chains.

Table 1: Potential SEM-Observable Morphologies for Self-Assembled Structures

| Morphology | Description | Driving Intermolecular Forces |

|---|---|---|

| Fibrillar Network | Interconnected strands or fibers forming a 3D mesh. | Hydrogen Bonding, Van der Waals Forces |

| Nanotubes/Rods | Hollow cylindrical or solid rod-like structures. | π-π Stacking, Hydrophobic Interactions |

| Ribbons/Tapes | Flat, elongated structures. | Directional Hydrogen Bonding |

| Lamellar Sheets | Layered, sheet-like assemblies. | Hydrophobic Interactions, van der Waals Forces |

An SEM study of this compound would likely involve dissolving the compound in a suitable organic solvent, inducing gelation, and then carefully preparing a xerogel for imaging. The resulting micrographs would provide critical insights into the architecture of its self-assembled state.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) offers higher resolution imaging of surface topography than SEM and can be performed on samples under various conditions, including in liquid environments. AFM is particularly well-suited for studying self-assembled monolayers (SAMs) and the finer details of fibrillar networks.

When imaging organogel fibers, AFM can provide detailed information about their dimensions (height and width) and surface texture. For instance, AFM has been used to resolve the fine structure of peptide nanobelts and other self-assembled one-dimensional nanomaterials. researchgate.net A hypothetical AFM analysis of this compound xerogel fibers could reveal helical twisting or other fine structural features that are not discernible by SEM.

Table 2: AFM Applications in the Study of this compound

| Application Area | Information Obtained | Sample Preparation |

|---|---|---|

| Monolayer Analysis | Molecular packing, surface roughness, domain formation. mdpi.com | Deposition on a flat substrate (e.g., mica, silicon). |

| Fibrillar Network Imaging | Fiber dimensions (height, width), surface texture, helicity. | Xerogel deposited on a flat substrate. |

| Mechanical Properties | Localized stiffness, adhesion, and elastic modulus. | Nanoindentation on assembled structures. |

Chromatographic and Separation Techniques for Purity, Composition, and Interaction Studies

Chromatographic techniques are essential for assessing the purity of this compound, analyzing its composition in mixtures, and studying its interactions with other molecules.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the separation and quantification of non-volatile or thermally sensitive compounds. Given the high molecular weight and polarity of the carboxylic acid group, reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing this compound.

A specific method for the analysis of "Benzoic acid, 2-[(dioctadecylamino)carbonyl]-" has been detailed, utilizing a specialized reverse-phase column. The separation is achieved based on the hydrophobic interactions between the long dioctadecyl chains of the analyte and the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and water with an acidic modifier like phosphoric acid or formic acid. The acid in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, ensuring a consistent retention time and good peak shape.

Table 3: Example HPLC Method for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Newcrom R1 | Reverse-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Organic solvent for elution; acid to suppress ionization. |

| Detection | UV-Vis or Mass Spectrometry (MS) | Quantification and identification. |

| Application | Purity assessment, quantification, impurity profiling. | Quality control and research. |

For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with a volatile acid like formic acid. This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of this compound by GC is highly challenging. The molecule's high molecular weight (670.12 g/mol ) and the presence of a polar carboxylic acid group result in extremely low volatility and a high propensity for adsorption onto active sites within the GC column and injector.

To overcome these issues, derivatization is necessary. The polar and non-volatile carboxylic acid group must be converted into a less polar and more volatile functional group. Common derivatization strategies for carboxylic acids include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) with an acid catalyst) or a more potent reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) to form the corresponding methyl ester. This process can sometimes be performed in-situ in the GC injector.

Silylation: Reacting the compound with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.

Even after derivatization, the long C18 chains mean that a high-temperature column and oven program would be required for elution. Therefore, HPLC is generally the more straightforward and preferred method for the analysis of this compound.

Advanced Solid Phase Extraction (SPE) Method Development

Solid Phase Extraction (SPE) is a sample preparation technique used for the extraction, concentration, and cleanup of analytes from complex matrices. For a molecule like this compound, a reversed-phase SPE (RP-SPE) method using a C18 (octadecyl) sorbent would be highly effective.

The development of an SPE method would proceed as follows:

Sorbent Selection: A C18 sorbent would be chosen to maximize hydrophobic interactions with the dioctadecyl chains of the analyte.

Conditioning: The C18 cartridge would first be conditioned with an organic solvent (e.g., methanol) to solvate the alkyl chains, followed by water or a buffer to prepare the sorbent for the aqueous sample.

Sample Loading: The sample containing the analyte would be dissolved in a suitable solvent. The pH of the sample should be adjusted to be acidic (e.g., pH < 4). This ensures the carboxylic acid group is protonated (in its neutral form), maximizing its retention on the non-polar C18 sorbent.

Washing: The cartridge would be washed with a weak solvent mixture (e.g., water/methanol) to remove any co-adsorbed polar impurities while the target analyte remains bound to the sorbent.

Elution: The purified this compound would be eluted from the cartridge using a strong, non-polar organic solvent, such as pure acetonitrile or a mixture of methanol and chloroform.

This SPE method would be valuable for isolating the compound from reaction mixtures or for concentrating it from dilute solutions prior to HPLC or other analyses.

Rheological and Interfacial Characterization of Material Systems

The molecular structure of this compound suggests it could significantly alter the rheological (flow) and interfacial properties of fluids. Its ability to self-assemble into networks indicates potential applications as a thickener or gelling agent.

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological characterization of a system containing this compound would provide insight into its mechanical properties and internal structure. Key rheological measurements would include:

Viscosity vs. Shear Rate: This would determine if a solution or dispersion of the compound behaves as a Newtonian fluid (viscosity is constant) or a non-Newtonian fluid (viscosity changes with shear rate). Many gel-like systems exhibit shear-thinning behavior, where viscosity decreases as shear rate increases.

Oscillatory Measurements: These measurements probe the viscoelastic properties of the material. The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component. In a true gel, G' is greater than G'' and is largely independent of frequency.

The amphiphilic nature of the molecule also makes it surface-active. It would be expected to migrate to liquid-liquid or liquid-air interfaces, lowering the interfacial or surface tension. This property is fundamental to the formation of emulsions and foams. Characterizing the interfacial tension could help understand its potential as an emulsifier or stabilizer in multiphase systems.

Table 4: Potential Rheological and Interfacial Properties

| Property | Technique | Information Revealed |

|---|---|---|

| Viscosity | Rotational Rheometry | Flow behavior (e.g., shear-thinning), thickening efficiency. |

| Viscoelasticity (G', G'') | Oscillatory Rheometry | Gel strength, structural stability, solid-like vs. liquid-like character. |

| Interfacial Tension | Pendant Drop Tensiometry | Surfactant activity, ability to stabilize interfaces. |

These characterizations are crucial for evaluating the performance of this compound in applications such as lubricants, cosmetics, coatings, and other structured fluid systems.

Thermal Analysis Techniques for Material Stability and Phase Transitions

Thermal analysis techniques are pivotal in materials science and supramolecular chemistry for elucidating the thermal stability, phase behavior, and purity of novel compounds. For a molecule such as this compound, which possesses a distinct amphiphilic architecture with a polar benzoic acid headgroup and long, nonpolar dioctadecyl chains, these methods would provide critical insights into its self-assembly and performance in various applications.

Thermogravimetric Analysis (TGA)

Principles and Instrumentation

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The instrumentation consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously monitored. The resulting data is plotted as mass or mass percentage versus temperature, generating a TGA curve. The derivative of this curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass change and can help in identifying overlapping decomposition events.

TGA Studies on Analogous Long-Chain Amide Structures

While specific TGA data for this compound is unavailable, studies on other long-chain N-alkyl amides and benzamides provide a framework for expected thermal behavior. The thermal stability of such compounds is largely dictated by the strength of the amide bond and the van der Waals interactions between the long alkyl chains. Typically, the initial mass loss in a TGA thermogram for such molecules would correspond to the desorption of adsorbed solvent or moisture. The primary decomposition event would likely involve the cleavage of the amide bond and the subsequent degradation of the hydrocarbon chains. The presence of the benzoic acid moiety might influence the decomposition pathway.

Interpretation of TGA Data for Material Stability Assessment

The TGA curve is instrumental in determining the upper temperature limit at which a material is stable. Key parameters derived from a TGA curve include:

Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins.

Temperature of Maximum Decomposition Rate (Tmax): The peak temperature on the DTG curve, indicating the point of fastest mass loss.

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue.

For a compound like this compound, a high Tonset would suggest good thermal stability, a crucial factor for its application in materials that may be subjected to elevated temperatures.

Representative TGA Data for a Long-Chain Amphiphilic Amide

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 320 °C |

| Residual Mass at 600 °C | 5% |

Differential Scanning Calorimetry (DSC)

Fundamentals of DSC and Its Application in Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The reference is an inert material with a well-defined heat capacity. When the sample undergoes a physical transformation, such as a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a difference in heat flow between the sample and the reference. This is recorded as a peak in the DSC thermogram.

DSC is widely used to determine:

Melting Point (Tm): The temperature at which a solid becomes a liquid, observed as an endothermic peak.